N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that combines a quinoline structure with a dipeptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Coupling with Glycylglycine: The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Pfitzinger reaction and large-scale peptide synthesizers for the coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can be used as a building block for more complex molecules
Biology
Biologically, this compound may serve as a probe for studying enzyme interactions, particularly those involving peptide bonds and aromatic systems. Its structure could be used to investigate the binding affinities and specificities of various enzymes.
Medicine
In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its quinoline core suggests possible antimalarial activity, while the peptide component may confer additional biological properties, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes like topoisomerases, while the peptide component may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine: Lacks the additional glycine residue, potentially altering its biological activity.
N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}alanine: Substitutes glycine with alanine, which may affect its interaction with enzymes and receptors.
Uniqueness
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its combination of a quinoline core with a dipeptide structure. This dual functionality allows it to participate in a wider range of biological interactions and chemical reactions compared to simpler analogs.
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H21N3O6/c1-30-18-8-7-13(9-19(18)31-2)17-10-15(14-5-3-4-6-16(14)25-17)22(29)24-11-20(26)23-12-21(27)28/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,29)(H,27,28) |
InChI Key |
IUXMAMKMUBYZER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O)OC |
Origin of Product |
United States |
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